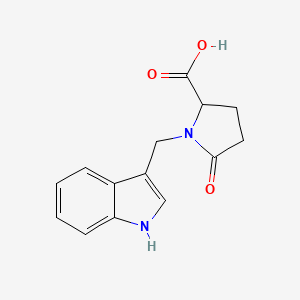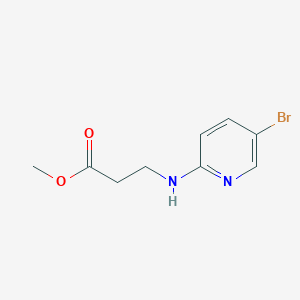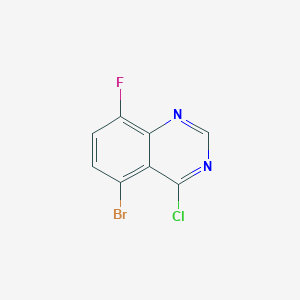
1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Phényl-4-(triméthylsilyl)-1H-pyrazol-3-yl)éthanone est un composé chimique qui appartient à la classe des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote en positions adjacentes. Ce composé particulier est caractérisé par la présence d'un groupe phényle, d'un groupe triméthylsilyle et d'un groupe éthanone attaché au cycle pyrazole. La structure unique de ce composé en fait un sujet intéressant pour diverses études chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-(1-Phényl-4-(triméthylsilyl)-1H-pyrazol-3-yl)éthanone implique généralement la réaction du 1-phényl-1H-pyrazole avec le chlorure de triméthylsilyle en présence d'une base telle que la triéthylamine. La réaction est effectuée dans des conditions anhydres pour empêcher l'hydrolyse du groupe triméthylsilyle. L'intermédiaire résultant est ensuite mis à réagir avec l'éthanone dans des conditions contrôlées pour obtenir le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, la purification du produit final peut être réalisée par des techniques telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
1-(1-Phényl-4-(triméthylsilyl)-1H-pyrazol-3-yl)éthanone peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés pyrazoles correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés pyrazoles réduits.
Substitution : Le groupe triméthylsilyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogènes ou les composés organométalliques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides pyrazole carboxyliques, tandis que la réduction peut produire des dérivés pyrazoline.
Applications de recherche scientifique
1-(1-Phényl-4-(triméthylsilyl)-1H-pyrazol-3-yl)éthanone a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de dérivés pyrazoles plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse d'autres composés chimiques.
Mécanisme d'action
Le mécanisme d'action de 1-(1-Phényl-4-(triméthylsilyl)-1H-pyrazol-3-yl)éthanone implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte de son utilisation.
Applications De Recherche Scientifique
1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Composés similaires
1-Phényl-3-(triméthylsilyl)-1H-pyrazole : N'a pas le groupe éthanone.
1-(1-Phényl-4-(triméthylsilyl)-1H-pyrazol-3-yl)méthanol : Contient un groupe méthanol au lieu de l'éthanone.
1-(1-Phényl-4-(triméthylsilyl)-1H-pyrazol-3-yl)propane : A un groupe propane au lieu de l'éthanone.
Unicité
1-(1-Phényl-4-(triméthylsilyl)-1H-pyrazol-3-yl)éthanone est unique en raison de la présence du groupe éthanone, qui confère des propriétés chimiques et biologiques distinctes. Cette caractéristique structurelle permet des interactions spécifiques avec les cibles moléculaires, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
920984-36-7 |
|---|---|
Formule moléculaire |
C14H18N2OSi |
Poids moléculaire |
258.39 g/mol |
Nom IUPAC |
1-(1-phenyl-4-trimethylsilylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C14H18N2OSi/c1-11(17)14-13(18(2,3)4)10-16(15-14)12-8-6-5-7-9-12/h5-10H,1-4H3 |
Clé InChI |
ISBIKYUODOILFX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NN(C=C1[Si](C)(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Tert-butyl 2-[1-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B11857752.png)




